

HPLC-UV method for quantification of Methyl Rosmarinate.

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Compound of Interest

Compound Name: Methyl Rosmarinate

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An HPLC-UV method provides a reliable and accurate approach for the quantification of **methyl rosmarinate**, a significant hydroxycinnamic acid ester found in various plant species. [1] This application note details a validated method suitable for researchers, scientists, and professionals in drug development for the determination of **methyl rosmarinate** in samples such as plant extracts.

Application Note

Introduction

Methyl rosmarinate, the methyl ester of rosmarinic acid, is a naturally occurring phenolic compound found in plants of the Lamiaceae family, among others.[1][2] Like its precursor, rosmarinic acid, it exhibits various biological activities, including antimicrobial and antioxidant properties, making its accurate quantification crucial for quality control, standardization of herbal products, and pharmacological studies.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reliability.[3]

Principle of the Method

This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. **Methyl rosmarinate** is separated from other components in the sample matrix based on its polarity. As the sample passes through the column, less polar compounds like **methyl rosmarinate** interact more strongly with the stationary phase, resulting

in longer retention times compared to more polar compounds. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 330 nm for compounds with a caffeic acid moiety.[4][5] The concentration of **methyl rosmarinate** in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

- **Methyl Rosmarinate** analytical standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or Phosphoric acid (analytical grade)
- Sample containing **methyl rosmarinate** (e.g., dried plant material)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).[4]
- Data acquisition and processing software.
- Analytical balance.
- Ultrasonic bath.
- Syringe filters (0.2 or 0.45 μ m).

Experimental Protocol

1. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of **methyl rosmarinate** analytical standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or a mixture of acetonitrile and water (1:1).[6]
- Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

2. Sample Preparation (Example for Plant Material)

- Extraction: Accurately weigh about 0.5 g of powdered, dried plant material into a centrifuge tube. Add 10 mL of a methanol-water mixture (e.g., 7:3 v/v).[7]
- Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate extraction.[7]
- Centrifugation: Centrifuge the mixture to separate the solid material.
- Collection and Dilution: Collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery, and the supernatants can be combined. The combined solution can be made up to a final volume (e.g., 25 mL) with the extraction solvent.[7]
- Filtration: Filter an aliquot of the final extract through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.[4][7]

3. Chromatographic Conditions

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).[5][7]
 - Example Gradient: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over the run time to elute the compound of interest.[7]
- Flow Rate: 1.0 mL/min.[7]

- Injection Volume: 10 μ L.[7]
- Column Temperature: 25-40 $^{\circ}$ C.[6]
- UV Detection Wavelength: 330 nm.[5][8][9]

4. Method Validation The analytical method should be validated according to ICH guidelines to ensure its suitability.[8] Key validation parameters for a similar compound, rosmarinic acid, are often reported with excellent results, suggesting a similar performance for **methyl rosmarinate**.

- Linearity: The method demonstrates good linearity over the tested concentration range, with correlation coefficients (r^2) typically >0.999 .[6]
- Precision: The precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 2%.
- Accuracy: Accuracy is often assessed through recovery studies, with recovery rates generally falling within the range of 95-105%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4] For rosmarinic acid, LOD and LOQ values as low as 0.8 μ g/mL and 2.5 μ g/mL, respectively, have been reported.[6]

5. Data Analysis

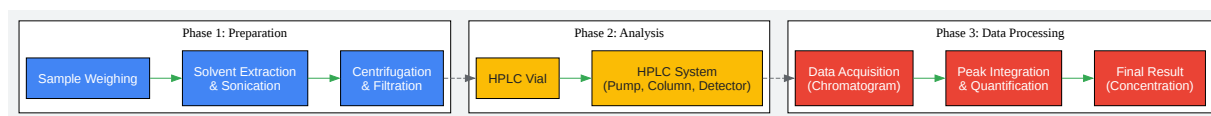
- Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample solutions.
- Identify the **methyl rosmarinate** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the concentration of **methyl rosmarinate** in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-UV quantification of the closely related compound, rosmarinic acid, which are expected to be similar for **methyl rosmarinate**.

Parameter	Typical Value	Reference
Linearity Range (µg/mL)	2.5 - 600	[6]
Correlation Coefficient (r^2)	> 0.999	[6]
Accuracy / Recovery (%)	101.00 ± 6.43	[5]
Precision (RSD %)	< 2%	
Limit of Detection (LOD)	0.8 - 1.6 µg/mL	[6]
Limit of Quantification (LOQ)	2.5 - 4.9 µg/mL	[6]

Visualizations



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Caption: Experimental workflow for HPLC-UV quantification.

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